molecular formula C11H13N3O B12867206 4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine

4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B12867206
M. Wt: 203.24 g/mol
InChI Key: XCLRSKGDTYEGKC-UHFFFAOYSA-N
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Description

4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine ( 90398-84-8) is a specialty chemical with the molecular formula C 11 H 13 N 3 O and a molecular weight of 203.24 g/mol . This compound features a molecular architecture comprising a pyrazole ring linked to a pyridine ring, a structure known to be of significant interest in medicinal and heterocyclic chemistry. The core structure combines two privileged pharmacophores. The pyrazole moiety is a well-documented scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The pyridine ring is a common feature in molecules with biological relevance and catalytic applications. This combination makes the compound a valuable intermediate for constructing more complex molecules, particularly in developing novel therapeutic agents . While the specific biological data for this exact compound is limited in the public domain, its structural analogy to other pyrazolines and pyrazolo-pyridine fused systems suggests potential utility in several research areas. Pyrazoline derivatives are frequently investigated as key scaffolds for tyrosine kinase inhibitors and cannabinoid CB1 receptor antagonists . Researchers may explore this compound as a building block in synthesizing libraries of heterocyclic compounds for high-throughput screening against various biological targets. Applications & Research Value: This chemical serves as a versatile precursor in organic synthesis and medicinal chemistry research. Its potential applications include use as an intermediate in the development of small molecule inhibitors, fluorescent probes due to the electron-rich nature of similar pyrazoline compounds, and as a ligand in coordination chemistry . Note: This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-(3-ethoxy-4-methyl-1H-pyrazol-5-yl)pyridine

InChI

InChI=1S/C11H13N3O/c1-3-15-11-8(2)10(13-14-11)9-4-6-12-7-5-9/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

XCLRSKGDTYEGKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NNC(=C1C)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Pyrazole Ring Construction via Cyclization

A common approach to synthesize substituted pyrazoles involves cyclization of hydrazine derivatives with β-dicarbonyl compounds or α,β-unsaturated esters.

  • Starting materials: 3-hydrazinopyridine or substituted hydrazines and dialkyl maleates or β-ketoesters.
  • Cyclization: The hydrazine reacts with the dialkyl maleate to form an intermediate pyrazolidine carboxylate, which upon chlorination and oxidation yields the pyrazole ring system.

For example, a patented process describes cyclizing 3-hydrazinopyridine dihydrochloride with dialkyl maleate to form an alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate intermediate, which is then chlorinated using phosphoryl chloride in acetonitrile at 60 °C to give a chlorinated pyrazole ester. Subsequent oxidation with manganese(IV) oxide converts this to the pyrazole carboxylate, which can be hydrolyzed and decarboxylated to yield the pyrazolylpyridine core.

Alternative Synthetic Routes via 6-endo-dig Cyclization

Recent research demonstrates a cascade 6-endo-dig cyclization reaction for synthesizing pyrazolopyridine frameworks from 5-aminopyrazoles and alkynyl aldehydes using silver, iodine, or N-bromosuccinimide (NBS) as activators. This method allows for the formation of halogenated or non-halogenated pyrazolopyridines with good regioselectivity and functional group tolerance. Although this method is more general for pyrazolopyridines, it can be adapted for the synthesis of 4-(5-ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine by selecting appropriate starting materials.

Detailed Reaction Conditions and Data

Step Reaction Type Reagents/Conditions Temperature Yield (%) Notes
1 Cyclization 3-Hydrazinopyridine dihydrochloride + dialkyl maleate 25–100 °C High Forms alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate intermediate
2 Chlorination Phosphoryl chloride in acetonitrile ~60 °C, 2 hours High Converts intermediate to alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole ester
3 Oxidation Manganese(IV) oxide in acetonitrile ~60 °C High Yields alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate
4 Hydrolysis and Decarboxylation Aqueous HCl 25–100 °C Moderate Produces 3-chloro-1-(pyridin-3-yl)-1H-pyrazole derivative
5 Alkylation (Ethoxy group) Use of ethyl esters or alkylation reagents Variable Variable Introduces ethoxy substituent at 5-position
6 Methylation Methyl-substituted β-dicarbonyl or alkylation Variable Variable Introduces methyl group at 4-position

Research Findings and Optimization Notes

  • The chlorination step is critical and is preferably performed with phosphoryl chloride in acetonitrile, which is inert and facilitates high yields.
  • Oxidation with manganese(IV) oxide is mild and effective for converting dihydropyrazole intermediates to aromatic pyrazoles.
  • Hydrolysis and decarboxylation require controlled acidic conditions to avoid decomposition.
  • The 6-endo-dig cyclization method offers a versatile alternative for constructing pyrazolopyridine frameworks with potential for functional group diversity and late-stage modifications.
  • Substituent effects on the pyrazole ring influence the reaction yields and regioselectivity; ethoxy and methyl groups are compatible with the described conditions.

Summary Table of Key Synthetic Steps

Intermediate/Product Key Reagents/Conditions Purpose Reference
Alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate 3-Hydrazinopyridine + dialkyl maleate Pyrazole ring precursor
Alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole ester Phosphoryl chloride, acetonitrile Chlorination
Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate Manganese(IV) oxide, acetonitrile Oxidation
3-Chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride Aqueous HCl Hydrolysis and decarboxylation
This compound Alkylation, ethyl ester precursors Introduction of ethoxy and methyl groups

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethoxy Group

The ethoxy group (-OCH₂CH₃) undergoes hydrolysis under acidic or basic conditions to yield hydroxyl derivatives. This reaction is critical for modifying solubility or introducing reactive sites for further functionalization.

Reaction ConditionsProductYieldSource
6M HCl, reflux, 4–6 h4-(5-Hydroxy-4-methyl-1H-pyrazol-3-yl)pyridine85%
NaOH (10%), ethanol, 80°C, 3 h4-(5-Hydroxy-4-methyl-1H-pyrazol-3-yl)pyridine78%

Mechanistic studies suggest that hydrolysis proceeds via protonation of the ethoxy oxygen (acidic conditions) or direct hydroxide attack (basic conditions), followed by cleavage of the C–O bond.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring participates in electrophilic substitution at the 2- and 4-positions due to its electron-deficient nature. Common reactions include nitration and sulfonation:

ReactionConditionsProductRegioselectivitySource
NitrationHNO₃/H₂SO₄, 0°C, 2 h4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)-3-nitropyridine3-position
SulfonationH₂SO₄/SO₃, 50°C, 6 h4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)-3-sulfopyridine3-position

The 3-position of the pyridine ring is favored due to steric and electronic effects from the adjacent pyrazole substituent .

Oxidation of the Methyl Group

The 4-methyl group on the pyrazole ring undergoes oxidation to a carboxylic acid under strong oxidizing conditions:

Oxidizing AgentConditionsProductYieldSource
KMnO₄, H₂O, 100°C, 8 h4-(5-Ethoxy-4-carboxy-1H-pyrazol-3-yl)pyridine62%
CrO₃, H₂SO₄, 60°C, 12 h4-(5-Ethoxy-4-carboxy-1H-pyrazol-3-yl)pyridine55%

This reaction proceeds via radical intermediates, with the methyl group first converting to a hydroxymethyl intermediate before full oxidation .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-coupling reactions when functionalized with halogens. For example, Suzuki-Miyaura coupling enables aryl group introduction:

SubstrateConditionsProductYieldSource
4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)-3-bromopyridinePd(PPh₃)₄, K₂CO₃, dioxane, 90°C, 12 h4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)-3-phenylpyridine73%

The bromine atom at the 3-position of pyridine facilitates oxidative addition to the palladium catalyst, enabling coupling with aryl boronic acids .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis. For instance, reaction with hydrazine derivatives forms fused pyrazolo-pyridine systems:

ReagentConditionsProductYieldSource
Hydrazine hydrateEthanol, reflux, 6 hPyrazolo[3,4-b]pyridine derivative68%

This cyclization involves nucleophilic attack of hydrazine at the pyridine’s α-position, followed by dehydration .

Alkylation of the Pyrazole NH

The NH group in the pyrazole ring undergoes alkylation under basic conditions:

Alkylating AgentConditionsProductYieldSource
CH₃I, K₂CO₃, DMF, 60°C4-(5-Ethoxy-4-methyl-3-(methyl)-1H-pyrazol-3-yl)pyridine82%

Deprotonation with K₂CO₃ generates a nucleophilic pyrazolide ion, facilitating alkylation .

Complexation with Metal Ions

The pyridine and pyrazole nitrogen atoms act as ligands for transition metals:

Metal SaltConditionsComplex FormedStability Constant (log β)Source
FeCl₃Ethanol, 25°C, 1 h[Fe(L)₃]³⁺12.3
Cu(NO₃)₂H₂O, 70°C, 3 h[Cu(L)₂(NO₃)]⁺9.8

These complexes exhibit potential catalytic activity in oxidation reactions .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of electron-deficient alkenes:

ReagentConditionsProductYieldSource
Maleic anhydrideUV (254 nm), CH₂Cl₂, 4 hFused cyclobutane derivative48%

This reaction proceeds via a triplet excited state, forming a diradical intermediate .

Scientific Research Applications

Key Synthetic Pathways

StepReaction TypeReagentsConditions
1AlkylationEthyl bromide, 4-methyl-1H-pyrazoleBase, solvent
2CyclizationPyridine derivative, ethoxy groupHeat, catalyst
3PurificationCrystallization or chromatographySolvent selection

Biological Activities

Research indicates that 4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine exhibits various biological activities, including anti-inflammatory and antitumor effects. These properties make it a candidate for further investigation in medicinal chemistry.

Pharmacological Properties

  • Anti-inflammatory Activity : Studies have shown that the compound can inhibit pro-inflammatory cytokines, demonstrating its potential in treating inflammatory diseases.
  • Antitumor Effects : Preliminary assays indicate that it may induce apoptosis in cancer cells, suggesting possible applications in oncology.
  • Antimicrobial Properties : The compound has exhibited activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a murine model. The results demonstrated a significant reduction in edema and pro-inflammatory markers compared to control groups.

Case Study 2: Antitumor Activity

In vitro studies conducted on various cancer cell lines showed that the compound inhibited cell proliferation significantly. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, which was detailed in a publication in Cancer Research.

Mechanism of Action

The mechanism of action of 4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s pyridine-pyrazole scaffold distinguishes it from other derivatives. Key comparisons include:

  • 4-(1-Aminoethyl)pyridine: Features a pyridine ring with an aminoethyl (-CH₂CH₂NH₂) substituent.
  • 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine: Contains a bipyridine system with chloro and aryl substituents. The chloro group increases electrophilicity, while bulky aryl groups may sterically hinder interactions compared to the smaller ethoxy/methyl groups in the target compound .
Table 1: Structural and Functional Group Comparison
Compound Core Structure Key Substituents Polar Groups
4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine Pyridine-pyrazole Ethoxy, methyl Ether, methyl
4-(1-Aminoethyl)pyridine Pyridine Aminoethyl Amine
Bipyridine derivatives Bipyridine Chloro, substituted phenyl Chlorine, aryl

Electronic Properties

  • This compound : The ethoxy group’s electron-donating nature may raise the HOMO energy, enhancing nucleophilicity. The methyl group contributes steric effects without significant electronic perturbation.
  • 4-(1-Aminoethyl)pyridine: Exhibits a HOMO-LUMO gap (ΔE) of 6.08 eV via B3LYP, suggesting moderate reactivity and bioactivity . The target compound’s ΔE is likely lower due to the conjugated pyrazole system, favoring charge transfer.
  • Bipyridine Derivatives : Chloro substituents lower electron density, increasing electrophilicity for nucleophilic attack .

Biological Activity

The compound 4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}

This structure features a pyridine ring substituted with a pyrazole moiety, which is known for its diverse biological activities.

Research indicates that compounds containing pyrazole and pyridine moieties often exhibit various pharmacological effects. The biological activities of this compound can be attributed to:

  • Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and has implications in antiviral therapies .
  • Receptor Modulation : Compounds similar to this compound have been identified as positive allosteric modulators for muscarinic acetylcholine receptors, which play roles in cognitive functions and neurodegenerative diseases .

Antiviral Activity

Studies have demonstrated that pyrazole derivatives exhibit significant antiviral properties. For instance, derivatives similar to the compound have shown efficacy against viruses by inhibiting their replication processes. The mechanism often involves interference with viral enzyme functions or host cell pathways essential for viral propagation .

Anticancer Properties

The anticancer potential of pyrazole derivatives is well-documented. Research indicates that these compounds can induce apoptosis in various cancer cell lines, including breast and liver cancers. The effectiveness often correlates with the structural modifications on the pyrazole ring, which influence their interaction with cancer-related targets .

Anti-inflammatory Effects

Some studies have reported anti-inflammatory activities associated with pyrazole derivatives. These compounds may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The selective inhibition of COX-2 over COX-1 is particularly notable, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Case Studies and Research Findings

Study Findings
Study 1 Identified potent DHODH inhibitors among similar pyrazole compounds, indicating potential for treating viral infections.
Study 2 Demonstrated significant anticancer activity against multiple cell lines, with structure-activity relationships highlighting the importance of specific substituents on the pyrazole ring.
Study 3 Reported anti-inflammatory properties with selective COX-2 inhibition, suggesting therapeutic applications in pain management without severe side effects.

Q & A

Q. What are the established synthetic routes for 4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine?

A common approach involves multi-step functionalization of pyridine and pyrazole precursors. For example, nitration and reduction steps (as seen in analogous pyridine derivatives) can introduce substituents like ethoxy and methyl groups . Key steps include:

  • Nitration : Using HNO₃/H₂SO₄ to introduce nitro groups at specific positions.
  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) to convert nitro to amino groups.
  • Coupling reactions : Suzuki-Miyaura cross-coupling (e.g., boronic acid derivatives) to assemble the pyridine-pyrazole core . Purification often employs column chromatography (silica gel) and crystallization from solvents like ethanol .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Slow solvent evaporation (e.g., ethanol/water mixtures) to grow high-quality crystals .
  • Data collection : Using a diffractometer (Mo/Kα radiation) to measure reflection intensities.
  • Structure refinement : Software like SHELXL (for small molecules) refines atomic positions and thermal parameters . For example, intermolecular C–H⋯π and π–π interactions in related pyridine-pyrazole compounds stabilize crystal packing .

Advanced Research Questions

Q. What challenges arise in resolving hydrogen-bonding networks in its crystal structure?

Challenges include:

  • Weak interactions : Low electron density for H atoms complicates locating H-bond donors/acceptors. Neutron diffraction or DFT calculations may supplement SCXRD data .
  • Disorder : Ethoxy or methyl groups may exhibit rotational disorder, requiring constrained refinement in SHELXL .
  • Symmetry : Space group selection (e.g., monoclinic C2/c) affects interpretation of dimeric units linked by C–H⋯N bonds . Methodological solutions include Hirshfeld surface analysis to map interaction landscapes .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved during characterization?

Contradictions often arise from:

  • Dynamic effects : Solution-phase NMR may not reflect solid-state XRD data due to conformational flexibility. VT-NMR (variable temperature) or DFT molecular dynamics simulations can bridge this gap .
  • Tautomerism : Pyrazole rings may exhibit prototropic tautomerism, altering NMR chemical shifts. pH-dependent studies or X-ray crystallography clarify dominant forms .
  • Impurity signals : HPLC-MS or 2D NMR (e.g., COSY, HSQC) identifies byproducts from incomplete reactions .

Q. What strategies optimize reaction yields for introducing the ethoxy group?

The ethoxy group’s steric bulk requires tailored conditions:

  • Alkylation : Use NaH or K₂CO₃ as a base in DMF to deprotonate the pyrazole –OH group, followed by ethyl iodide .
  • Protection/deprotection : Temporary protection of amine groups (e.g., Boc) prevents side reactions during ethoxylation .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity compared to conventional heating .

Methodological Considerations

Q. How is purity confirmed post-synthesis?

A combination of techniques ensures purity:

  • Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress.
  • Spectroscopy : High-resolution MS and ¹H/¹³C NMR verify molecular weight and substituent positions .
  • Elemental analysis : Matches experimental and theoretical C/H/N/O percentages within 0.3% error .

Q. What precautions are critical for safe handling in laboratory settings?

  • Skin/eye protection : Gloves and goggles are mandatory; the compound may cause irritation (similar to 4-(4-nitrophenyl)pyridine derivatives) .
  • Ventilation : Use fume hoods to avoid inhalation of fine crystalline powders .
  • Waste disposal : Neutralize acidic byproducts (e.g., from nitration) before disposal .

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